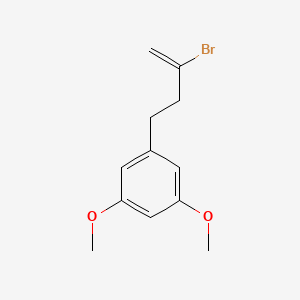

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene

Description

Contextualization within Modern Organic Chemistry

In the landscape of modern organic chemistry, the emphasis is often placed on the development of complex molecules from simpler, well-defined starting materials. Compounds like 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene serve as key intermediates in this process. They are not typically end-products themselves but are designed to be reactive in a controlled and predictable manner. The presence of multiple, distinct functional groups allows for sequential reactions, where each part of the molecule can be modified selectively to build molecular complexity. This compound is a clear example of a molecule designed for synthetic utility, offering chemists specific "handles" for constructing more elaborate chemical architectures.

Significance of Vinyl Bromides and Dimethoxyphenyl Moieties in Synthetic Strategies

The academic significance of this compound is best understood by examining its two primary components: the vinyl bromide group and the dimethoxyphenyl moiety.

The vinyl bromide functional group is a cornerstone of modern cross-coupling chemistry. Vinyl halides are well-established precursors for a multitude of transition-metal-catalyzed reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Their utility stems from their ability to readily participate in catalytic cycles with metals like palladium, nickel, and copper. chinesechemsoc.orgthieme-connect.com This reactivity allows for the stereoselective formation of substituted alkenes, a common structural motif in pharmaceuticals and materials science. Reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings frequently employ vinyl bromides to link different molecular fragments with high precision. organic-chemistry.org The vinyl bromide moiety is thus a versatile anchor point for introducing a wide array of substituents.

The 3,5-dimethoxyphenyl moiety is also of considerable importance. The methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups, which activate the benzene (B151609) ring towards electrophilic aromatic substitution. This makes the aromatic ring electron-rich and influences its reactivity. Furthermore, the 3,5-substitution pattern (meta-substitution) has specific steric and electronic implications that can be exploited in directing further reactions on the aromatic ring. Dimethoxyphenyl structures are prevalent in a vast number of natural products and biologically active molecules, including alkaloids and flavonoids. Their incorporation into a target molecule can be a key step in synthesizing compounds with potential therapeutic properties.

Overview of the Compound's Structural Features and Potential for Chemical Transformations

The structure of this compound offers a clear blueprint for its potential applications in multi-step syntheses. The molecule's reactivity is primarily centered around the carbon-bromine bond of the vinyl group. This site is highly susceptible to oxidative addition with a low-valent transition metal catalyst, initiating a cross-coupling cycle.

This feature allows the compound to serve as a precursor to a variety of more complex structures. For instance, reaction with a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or a terminal alkyne (Sonogashira coupling) could replace the bromine atom with a new carbon-based substituent. mdpi.com These reactions are known for their high functional group tolerance and reliability, making them ideal for the late-stage modification of complex molecules. Additionally, the vinyl bromide can participate in Heck-type reactions or be converted into other functional groups, further expanding its synthetic versatility. organic-chemistry.org The alkene bond itself also presents opportunities for reactions such as addition or oxidation, although these are typically less controlled than the metal-catalyzed transformations at the C-Br bond.

The 3,5-dimethoxyphenyl portion of the molecule, while generally less reactive than the vinyl bromide under cross-coupling conditions, provides a stable, electron-rich aromatic core. Its electronic properties can influence the reactivity of the nearby butene chain and it serves as a foundational element that might be important for the biological activity or material properties of the final product.

Data Tables

Table 1: Compound Properties for this compound

| Property | Value |

| CAS Number | 34217-65-7 chemdict.com |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| Purity | ≥97% (as per common suppliers) chemdict.com |

Table 2: Potential Chemical Transformations of the Vinyl Bromide Moiety

| Reaction Type | Description |

| Suzuki Coupling | Palladium-catalyzed reaction with a boronic acid or ester to form a new C-C bond, replacing the bromine. mdpi.com |

| Heck Reaction | Palladium-catalyzed reaction with an alkene to form a new substituted alkene. organic-chemistry.org |

| Sonogashira Coupling | Palladium and copper-catalyzed reaction with a terminal alkyne to form a conjugated enyne. mdpi.com |

| Stille Coupling | Palladium-catalyzed reaction with an organostannane (organotin) compound to create a C-C bond. organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with an amine to form a C-N bond, leading to an enamine. |

| Reductive Coupling | Nickel or palladium-catalyzed reaction with an alkyl halide in the presence of a reducing agent to form a C-C bond. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJOAAUBDNOPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=C)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641221 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34217-65-7 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 3,5 Dimethoxyphenyl 1 Butene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, two primary disconnections are most logical: the carbon-carbon bond of the butene backbone and the carbon-bromine bond.

Scheme 1: Key Retrosynthetic Disconnections of this compound

Disconnection A (C-C Bond): This disconnection breaks the butene chain between C2 and C3. This suggests a convergent synthesis, potentially involving a coupling reaction between a C2 and a C2 fragment. A more common approach stemming from this type of disconnection would be a Wittig or Horner-Wadsworth-Emmons reaction, where the double bond is formed from a carbonyl compound and a phosphorus-stabilized carbanion.

Disconnection B (C-Br Bond): This disconnection removes the bromine atom, leading to the precursor 4-(3,5-dimethoxyphenyl)-1-butene (B55109). This simplifies the synthesis to forming the butene framework first, followed by the introduction of the bromine atom. This approach allows for the exploration of various bromination strategies on a pre-formed alkene or a corresponding alkyne.

Based on this analysis, a forward synthesis would likely involve the initial construction of a four-carbon chain attached to the 3,5-dimethoxyphenyl ring, followed by the introduction of the bromine atom at the second carbon.

Approaches to Constructing the Butene Framework

Several established synthetic methods can be considered for the construction of the 4-(3,5-dimethoxyphenyl)-1-butene skeleton.

Olefin Metathesis Approaches

Olefin metathesis, a Nobel Prize-winning reaction, is a powerful method for the formation of carbon-carbon double bonds. wikipedia.org A cross-metathesis reaction between 3,5-dimethoxyallylbenzene and ethylene (B1197577) could, in principle, yield the desired butene framework. However, this approach often requires careful catalyst selection and optimization to control selectivity and minimize side reactions.

Table 1: Hypothetical Cross-Metathesis Approach

| Reactants | Catalyst (Example) | Solvent (Example) | Potential Outcome |

| 3,5-Dimethoxyallylbenzene, Ethylene | Grubbs' 2nd Generation | Dichloromethane (B109758) | 4-(3,5-dimethoxyphenyl)-1-butene and byproducts |

Wittig and Horner–Wadsworth–Emmons Reactions

The Wittig reaction and its Horner–Wadsworth–Emmons (HWE) modification are classic and reliable methods for alkene synthesis from carbonyl compounds. wikipedia.orglumenlearning.com For the synthesis of 4-(3,5-dimethoxyphenyl)-1-butene, a plausible starting material would be (3,5-dimethoxyphenyl)acetaldehyde. Reaction with a methylidene-triphenylphosphorane (a Wittig reagent) or a phosphonate (B1237965) ylide would generate the terminal alkene. libretexts.org The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct and its tendency to favor the formation of (E)-alkenes, although stereoselectivity is not a concern for a terminal alkene. wikipedia.orgalfa-chemistry.com

Table 2: Proposed Wittig/HWE Reaction Conditions

| Carbonyl Precursor | Reagent | Base (Example) | Solvent (Example) |

| (3,5-dimethoxyphenyl)acetaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | THF |

| (3,5-dimethoxyphenyl)acetaldehyde | Trimethyl phosphonoacetate (for HWE) | Sodium hydride | THF |

Allylic Rearrangements in Alkene Formation

Allylic rearrangements, or allylic shifts, are reactions where a double bond migrates within a three-carbon system. lscollege.ac.infirsthope.co.in It is conceivable to construct the butene framework through a reaction that involves an allylic rearrangement. For instance, the reaction of a suitable precursor with a nucleophile could proceed via an SN2' mechanism, leading to the desired alkene isomer. lscollege.ac.in However, controlling the regioselectivity of such reactions can be challenging, and they often yield a mixture of products. wikipedia.org

Introduction of the Bromine Atom

Once the 4-(3,5-dimethoxyphenyl)-1-butene skeleton is assembled, the next critical step is the regioselective introduction of the bromine atom at the C2 position.

Regioselective Bromination of Alkynes or Alkenes

A common strategy for the synthesis of vinyl bromides is the hydrobromination of a terminal alkyne. libretexts.org In this approach, 4-(3,5-dimethoxyphenyl)-1-butyne would be the key intermediate. The addition of one equivalent of hydrogen bromide (HBr) across the triple bond would need to be controlled to achieve the desired regioselectivity. According to Markovnikov's rule, the bromine atom would typically add to the more substituted carbon of the alkyne, which in this case would be C2. libretexts.orglibretexts.org Anti-Markovnikov addition can also be achieved under radical conditions. libretexts.org

Alternatively, direct bromination of 4-(3,5-dimethoxyphenyl)-1-butene could be considered. Allylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom at an allylic position. However, this would likely lead to a mixture of products, with bromination at C3 being a significant possibility. masterorganicchemistry.com

A more controlled approach would be the addition of bromine (Br2) to the alkene to form a dibromide, followed by elimination of HBr to generate the vinyl bromide. The conditions for the elimination reaction would need to be carefully chosen to favor the formation of the desired 2-bromo isomer.

Table 3: Potential Bromination Strategies

| Precursor | Reagent(s) | Conditions (Example) | Expected Major Product |

| 4-(3,5-dimethoxyphenyl)-1-butyne | HBr (1 equivalent) | Inert solvent | This compound (Markovnikov) |

| 4-(3,5-dimethoxyphenyl)-1-butyne | HBr, Peroxides | Radical initiator (e.g., AIBN) | 1-Bromo-4-(3,5-dimethoxyphenyl)-1-butene (anti-Markovnikov) |

| 4-(3,5-dimethoxyphenyl)-1-butene | Br2, then a base (e.g., KOtBu) | Two-step sequence | Mixture of bromoalkene isomers |

| 4-(3,5-dimethoxyphenyl)-1-butene | NBS, light/radical initiator | Allylic bromination | Mixture of allylic bromides |

Substitution Reactions for Vinylic Halide Formation

The formation of the vinylic halide is a critical step in the synthesis of this compound. Vinylic halides, where a halogen atom is directly attached to a double-bonded carbon, can be synthesized through several substitution pathways. These reactions often involve the transformation of other functional groups, such as ketones or aldehydes, into the desired vinyl bromide structure. acs.orgorganic-chemistry.orgresearchgate.net

One common approach involves the reaction of enolizable ketones with halogenating agents. acs.org For instance, a precursor ketone, 4-(3,5-dimethoxyphenyl)but-1-en-2-one, could theoretically be converted into the target vinylic bromide. Reagents based on triphenyl phosphite (B83602) and halogens have been shown to facilitate this transformation under mild conditions. acs.org Another established method is the Appel reaction, which typically converts alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide like carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While commonly used for sp³-hybridized carbons, modifications of this reaction can be applied to generate vinylic halides from suitable precursors, such as β-hydroxy ketones, after tautomerization. The reaction proceeds via an Sₙ2 mechanism, which is important for stereochemical control. alfa-chemistry.comcommonorganicchemistry.com

Palladium-catalyzed substitution reactions also offer a route to vinylic halides. acs.org For example, vinyl triflates can be converted to the corresponding vinyl bromides in a palladium-catalyzed reaction, demonstrating a versatile substitution method. researchgate.net Additionally, vinyl samarium intermediates, generated from the reaction of vinyl iodides with samarium diiodide, can undergo coupling reactions, although this is more of a coupling than a direct substitution to form the halide. pharm.or.jp

Table 1: Comparison of Reagents for Vinylic Halide Formation from Ketones

| Reagent System | Precursor Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| (PhO)₃P-Br₂ | Enolizable Ketone | Mild, room temperature | Good to excellent yields | acs.org |

| PPh₃ / CBr₄ (Appel Reaction) | Allylic Alcohol / Enone | Mild, neutral conditions | High yields, stereochemical inversion | organic-chemistry.org |

| PBr₃ | Allylic Alcohol | Standard bromination conditions | Common, effective reagent | commonorganicchemistry.com |

Stereoselective Control in Bromination

Achieving stereocontrol in the synthesis of vinylic bromides is essential, as the geometry of the double bond can significantly influence the properties and subsequent reactivity of the molecule. Several methods have been developed to afford high stereoselectivity, yielding predominantly either the (E) or (Z) isomer. nih.gov

One powerful strategy involves the use of vinylsilanes. A vinylsilane can be prepared with a defined stereochemistry and then converted to a vinyl bromide. This process typically involves the replacement of the trimethylsilyl (B98337) group with a bromine atom, often with an inversion of the double bond's stereochemistry. acs.orgacs.orgscispace.com This method provides a reliable pathway to stereochemically pure vinyl bromides. acs.org

Another approach is the hydrobromination of alkynes. The use of specific catalysts can control the regioselectivity and stereoselectivity of the addition of HBr across the triple bond. For example, catalytic anti-Markovnikov hydrobromination of terminal alkynes can yield terminal (E)-alkenyl bromides with high selectivity. organic-chemistry.org Similarly, the bromination of α,β-unsaturated carbonyl compounds is a popular method for preparing trisubstituted vinyl halides. nih.gov Microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids has also been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity and in excellent yields. organic-chemistry.orgresearchgate.net

The stereochemical outcome can also be influenced by the choice of reagents and reaction conditions in substitution reactions. For instance, the Stille reaction of 1,1-dibromo-1-alkenes with organostannanes can stereospecifically yield (Z)-bromoalkenes when tris(2-furyl)phosphine (TFP) is used as a ligand. acs.org

Table 2: Stereoselective Methods for Vinyl Bromide Synthesis

| Method | Typical Precursor | Predominant Isomer | Key Features | Reference |

|---|---|---|---|---|

| Halodesilylation | Vinylsilane | Inversion of stereochemistry | High stereoselectivity | acs.org |

| Catalytic Hydrobromination | Terminal Alkyne | (E)-isomer | Anti-Markovnikov addition | organic-chemistry.org |

| Microwave-induced Decarboxylation | anti-2,3-Dibromoalkanoic acid | (Z)-isomer | Rapid, high yields | organic-chemistry.org |

| Stille Reaction | 1,1-Dibromo-1-alkene | (Z)-isomer | Requires TFP ligand | acs.org |

Elaboration of the 3,5-Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group is a key structural component. Its synthesis and linkage to the butene chain can be accomplished through various organic reactions.

Bromination of Dimethoxyphenyl Derivatives

The introduction of a bromine atom onto the dimethoxyphenyl ring is a common step in the synthesis of precursors. 1,3-Dimethoxybenzene (B93181) and its derivatives are activated towards electrophilic aromatic substitution, making bromination a straightforward process. Reagents such as N-Bromosuccinimide (NBS) are frequently used for this purpose, often in solvents like acetonitrile (B52724) or carbon tetrachloride, to achieve regioselective monobromination. mdma.chjcsp.org.pk The use of NBS with silica (B1680970) gel has been reported as a mild and selective method for the bromination of activated aromatic rings. jcsp.org.pk For 1,3-dimethoxybenzene, bromination typically occurs at the 4-position, between the two methoxy (B1213986) groups, but substitution at the 2- or 5- (equivalent to 3-) position is also possible depending on the reaction conditions and other substituents present. jcsp.org.pk

Cross-Coupling Strategies (e.g., Suzuki-Miyaura) for Aryl-Alkyl Linkage

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org This reaction could be employed to link the 3,5-dimethoxyphenyl moiety to the butene backbone. A typical strategy would involve the reaction of an arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid) with a suitable alkyl or vinyl halide/triflate partner. libretexts.orgnih.gov The reaction mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org This methodology is known for its broad substrate scope and tolerance of various functional groups. researchgate.netnih.gov The development of specialized ligands, such as AntPhos, has enabled efficient coupling even with sterically demanding substrates, like di-ortho-substituted aryl halides and secondary alkylboronic acids. researchgate.netrsc.org

Functional Group Interconversions on the Aromatic Ring

Once the 3,5-dimethoxyphenyl group is incorporated, its functional groups can be further modified if necessary. The methoxy groups are generally stable but can be cleaved to form hydroxyl groups (phenols) using strong reagents like boron tribromide (BBr₃). This demethylation would yield 5-bromo-benzene-1,3-diol from 1-bromo-3,5-dimethoxybenzene (B32327). Additionally, other electrophilic substitution reactions can be performed on the activated ring. For example, nitration of 1-bromo-3,5-dimethoxybenzene can introduce a nitro group, leading to 1-bromo-3,5-dimethoxy-2-nitrobenzene. These interconversions allow for the synthesis of a wider range of derivatives from a common intermediate.

Advanced Synthetic Route Development and Optimization

Developing an efficient and optimized synthetic route for this compound would likely involve a convergent approach, where the aryl and alkenyl fragments are prepared separately and then joined. A plausible advanced route could start from 3,5-dimethoxybenzaldehyde (B42067).

A Grignard reaction between 3,5-dimethoxybenzaldehyde and an appropriate Grignard reagent, such as allylmagnesium bromide, would form a secondary alcohol. Optimization of Grignard reactions is crucial and involves screening factors like solvent, temperature, and addition time to maximize yield and minimize side products. rsc.orgunp.edu.arresearchgate.netdtu.dk The resulting allylic alcohol could then be subjected to a bromination reaction, potentially using a reagent system like PPh₃/CBr₄ (Appel reaction), which can convert alcohols to bromides with stereochemical inversion. organic-chemistry.orgcommonorganicchemistry.com Subsequent elimination of HBr would form the butene backbone.

Catalyst Development for Efficient Synthesis

The efficient synthesis of this compound via allylic bromination hinges on the selection and development of suitable catalysts or initiators that can promote the selective introduction of a bromine atom at the allylic position (C-2) of the 1-butene (B85601) chain. The primary reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals. libretexts.orgchadsprep.commasterorganicchemistry.com The reaction is typically initiated by radical initiators or by photochemical means.

Radical Initiators:

The classical approach to initiate allylic bromination with NBS is the use of radical initiators. These are molecules that readily decompose upon heating to generate free radicals, which then trigger the chain reaction. Common radical initiators for this purpose include:

Azobisisobutyronitrile (AIBN): AIBN is a widely used radical initiator that decomposes upon heating (typically between 60-80 °C) to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals can then abstract a hydrogen atom from the allylic position of the substrate, initiating the bromination cascade.

Benzoyl Peroxide (BPO): BPO is another common initiator that cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals. These can subsequently lose carbon dioxide to form phenyl radicals, which are also effective at initiating the radical chain.

The choice of initiator and reaction temperature are crucial parameters that need to be optimized to achieve high yields and selectivity, minimizing potential side reactions such as addition of bromine across the double bond.

Photocatalysis:

In recent years, visible-light photocatalysis has emerged as a powerful and green alternative for initiating radical reactions. researchgate.net This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate the formation of the required bromine radicals under mild conditions. While specific photocatalytic systems for the allylic bromination of 4-(3,5-dimethoxyphenyl)-1-butene have not been reported, analogous transformations suggest the feasibility of this approach.

Potential photocatalysts could include:

Ruthenium and Iridium Complexes: Polypyridyl complexes of ruthenium, such as [Ru(bpy)₃]²⁺, and iridium, such as fac-[Ir(ppy)₃], are well-known for their ability to engage in photoredox cycles to generate radicals.

Organic Dyes: Eosin Y and Rose Bengal are examples of organic dyes that can act as photocatalysts, offering a more cost-effective and sustainable alternative to transition metal complexes.

The development of a photocatalytic system would involve screening various catalysts, light sources (e.g., blue LEDs), and solvents to optimize the reaction efficiency. This approach could offer advantages in terms of milder reaction conditions and potentially higher selectivity.

Transition Metal Catalysis:

While less common for allylic bromination with NBS, transition metal catalysis is a rapidly evolving field for allylic functionalization. rsc.org It is conceivable that transition metal complexes could be developed to catalyze the allylic bromination of 4-(3,5-dimethoxyphenyl)-1-butene. Such a catalyst would likely operate through a mechanism distinct from the free radical pathway, potentially offering unique selectivity profiles. Research in this area is ongoing and could provide novel catalytic systems for this transformation in the future.

Table 1: Potential Initiators and Catalysts for Allylic Bromination

| Catalyst/Initiator Type | Specific Example | Typical Conditions | Potential Advantages |

|---|---|---|---|

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Thermal (60-80 °C) | Well-established, predictable reactivity |

| Radical Initiator | Benzoyl Peroxide (BPO) | Thermal (80-100 °C) | Readily available, effective |

| Photocatalyst | [Ru(bpy)₃]Cl₂ | Visible Light (e.g., Blue LEDs) | Mild conditions, green chemistry |

| Photocatalyst | Eosin Y | Visible Light (e.g., Green LEDs) | Metal-free, cost-effective |

Mechanistic Studies of Key Synthetic Steps

The key synthetic step in the formation of this compound from its precursor is the allylic bromination reaction. The generally accepted mechanism for this transformation using NBS and a radical initiator is a free-radical chain reaction, often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.commasterorganicchemistry.com This mechanism can be broken down into three main stages: initiation, propagation, and termination.

Initiation:

The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or by the photochemical cleavage of a suitable bond to generate initial free radicals (In•). libretexts.org

In-In -> 2 In•

This initial radical then abstracts a hydrogen atom from a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•). Alternatively, the initiator radical can directly abstract an allylic hydrogen from the substrate, although the reaction with HBr is generally faster.

In• + HBr -> In-H + Br•

Propagation:

The propagation phase consists of a two-step cycle that generates the product and regenerates the bromine radical, allowing the chain reaction to continue.

Step 1: Allylic Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the allylic position (C-2) of 4-(3,5-dimethoxyphenyl)-1-butene. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance. The C-H bond at the allylic position is weaker than other C-H bonds in the molecule, facilitating this abstraction. libretexts.org

Step 2: Bromination of the Allylic Radical: The allylic radical then reacts with a molecule of molecular bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical.

NBS plays a crucial role in maintaining a low and constant concentration of Br₂. The HBr generated in the first propagation step reacts with NBS to produce succinimide (B58015) and a fresh molecule of Br₂. libretexts.org This low concentration of Br₂ is key to the success of the reaction, as it disfavors the competing electrophilic addition of bromine across the double bond.

Termination:

The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two allylic radicals, or a bromine radical and an allylic radical.

Br• + Br• -> Br₂ Allyl• + Br• -> Allyl-Br Allyl• + Allyl• -> Dimer

The resonance stabilization of the allylic radical intermediate is a key factor in the selectivity of this reaction. The unpaired electron in the allylic radical formed from 4-(3,5-dimethoxyphenyl)-1-butene can be delocalized between C-2 and C-4. However, due to the substitution pattern, reaction of the bromine with the radical at C-2 leads to the desired terminal alkene product.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical reactivity and transformations of the specific compound “this compound” as requested.

To fulfill the user's request for a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline, specific research on "this compound" is necessary. Without such sources, generating the required content would amount to speculation based on the general reactivity of similar structures, which would violate the core instruction to focus solely on the specified compound and to be scientifically accurate based on research findings.

Chemical Reactivity and Transformations of 2 Bromo 4 3,5 Dimethoxyphenyl 1 Butene

Reactions Involving the Vinylic Bromine Substituent

Elimination Reactions to Form Alkynes or Dienes

Vinyl halides, such as 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, can undergo elimination reactions under strong basic conditions to yield alkynes or dienes. The course of the reaction is dependent on the reaction conditions and the structure of the substrate. Dehydrohalogenation of a vinylic halide typically requires a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), often at elevated temperatures.

The reaction proceeds via an E2 mechanism, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, and the bromide ion is eliminated simultaneously, leading to the formation of a new π-bond. In the case of this compound, elimination can theoretically lead to the formation of an alkyne or a conjugated diene, depending on which proton is abstracted.

Formation of Alkynes: Elimination of HBr from this compound can lead to the formation of a terminal alkyne. This transformation typically requires three equivalents of a strong base when starting from a terminal haloalkane.

Formation of Dienes: Alternatively, if a proton is abstracted from the allylic position, a conjugated diene can be formed. The stability of the resulting conjugated system can be a driving force for this reaction pathway.

The table below illustrates typical conditions for elimination reactions of vinylic bromides.

| Base | Solvent | Temperature | Typical Product |

| Sodium amide (NaNH₂) | Liquid Ammonia | -33 °C | Alkyne |

| Potassium tert-butoxide | tert-Butanol | High | Diene/Alkyne |

| Sodium hydroxide (B78521) (NaOH) | Ethanol/Water | High | Alkyne |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and vinylic bromides are excellent substrates for these transformations. These reactions typically involve a palladium or nickel catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Vinylic bromides readily participate in Suzuki-Miyaura couplings. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. The stereochemistry of the double bond in the vinylic bromide is typically retained in the coupled product.

A general scheme for the Suzuki-Miyaura coupling of a vinylic bromide is shown below:

R-CH=CH-Br + R'-B(OR)₂ --(Pd catalyst, Base)--> R-CH=CH-R'

Typical catalysts for this reaction include palladium(0) complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The base, commonly sodium carbonate or potassium phosphate (B84403), is crucial for the transmetalation step.

The table below summarizes typical conditions for Suzuki-Miyaura coupling of vinylic bromides.

| Palladium Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Sodium Carbonate (Na₂CO₃) | Toluene/Ethanol/Water |

| Pd(OAc)₂ | SPhos | Potassium Phosphate (K₃PO₄) | Dioxane |

| PdCl₂(dppf) | dppf | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) |

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Vinylic bromides are suitable substrates for the Heck reaction. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans product.

The catalytic cycle of the Heck reaction involves the oxidative addition of the vinylic bromide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Commonly used catalysts are palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium on carbon (Pd/C), often in the presence of a phosphine ligand. The base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen bromide generated during the reaction.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinylic halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction is valued for its mild conditions and the ability to construct conjugated enynes.

The mechanism involves a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Typical conditions for Sonogashira coupling are presented in the table below.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₄ | Copper(I) iodide (CuI) | Triethylamine (Et₃N) | Tetrahydrofuran (B95107) (THF) |

| PdCl₂(PPh₃)₂ | Copper(I) iodide (CuI) | Diisopropylamine | Toluene |

Besides the Suzuki, Heck, and Sonogashira reactions, other important cross-coupling reactions can be employed with vinylic bromides like this compound.

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is one of the earliest developed cross-coupling reactions. Vinylic bromides are effective electrophiles in Kumada couplings. A significant advantage is the direct use of readily prepared Grignard reagents. However, the high reactivity of Grignard reagents limits the functional group tolerance.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, expanding the scope of this reaction. Vinylic bromides are common substrates in Negishi couplings.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. Vinylic bromides are frequently used electrophiles. A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, though the toxicity of tin compounds is a drawback.

The following table provides a comparative overview of these coupling reactions.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Kumada | Grignard (R-MgX) | Ni or Pd | High reactivity, limited functional group tolerance. |

| Negishi | Organozinc (R-ZnX) | Ni or Pd | Good functional group tolerance. |

| Stille | Organostannane (R-SnR'₃) | Pd | Excellent functional group tolerance, toxic reagents. |

Formation and Reactivity of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The carbon-bromine bond in this compound can be utilized to form highly nucleophilic organometallic reagents, such as Grignard reagents and organolithiums. This transformation inverts the polarity at the carbon atom from electrophilic to nucleophilic, a concept known as umpolung.

Grignard Reagents: Reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) would lead to the formation of the corresponding vinylic Grignard reagent. The formation of Grignard reagents must be carried out under anhydrous conditions as they are highly reactive towards protic solvents like water and alcohols.

R-Br + Mg --(ether)--> R-MgBr

These Grignard reagents are potent nucleophiles and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Organolithium Reagents: Organolithium reagents can be prepared from organic halides either by direct reaction with lithium metal or, more commonly for vinylic bromides, through halogen-metal exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium, typically at low temperatures.

R-Br + 2 Li --> R-Li + LiBr R-Br + R'-Li --> R-Li + R'-Br

Vinyllithium reagents are generally more reactive than their Grignard counterparts and are powerful nucleophiles in organic synthesis. They react with a similar range of electrophiles as Grignard reagents.

The table below outlines the general preparation and reactivity of these organometallic reagents.

| Organometallic Reagent | Preparation Method | Common Electrophiles |

| Grignard Reagent | Reaction with Mg metal in ether. | Aldehydes, Ketones, Esters, CO₂, Epoxides. |

| Organolithium Reagent | Halogen-metal exchange with alkyllithium. | Aldehydes, Ketones, Esters, CO₂, Alkyl halides. |

Reactivity of the 3,5-Dimethoxyphenyl Aromatic Ring

The 3,5-dimethoxyphenyl group is a highly activated aromatic system due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. These groups significantly increase the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. The directing effects of the methoxy groups are cumulative, strongly favoring substitution at the positions ortho and para to them. In this specific molecule, the C4 position is occupied by the butenyl substituent, meaning the most activated and sterically accessible positions for electrophilic substitution are C2 and C6.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Friedel-Crafts)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, and the 3,5-dimethoxyphenyl ring is a prime substrate for such reactions. masterorganicchemistry.comlibretexts.org The strong activation provided by the two methoxy groups often allows these reactions to proceed under mild conditions. libretexts.org

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be readily achieved. Nitration of highly activated systems like 1,3-dimethoxybenzene (B93181) can proceed efficiently. chegg.comrsc.org For this compound, treatment with a nitrating agent such as nitric acid in acetic anhydride (B1165640) would be expected to yield the 2-nitro derivative. google.com Studies on the related 1,3,5-trimethoxybenzene (B48636) have shown that nitration can be accomplished using reagents like dinitrogen pentoxide (N₂O₅), although side reactions can occur. researchgate.net

Halogenation: The ring is readily halogenated. Bromination, for example, can be carried out using reagents like N-Bromosuccinimide (NBS) in a suitable solvent, which provides a controlled source of electrophilic bromine. organic-chemistry.org Given the high activation of the ring, catalysts like FeBr₃ or AlCl₃, which are often required for the bromination of benzene, may not be necessary. pressbooks.publibretexts.org The reaction would be expected to selectively install a bromine atom at the C2 position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are feasible on this electron-rich ring. wikipedia.org Acylation of 1,3-dimethoxybenzene has been shown to proceed using reagents like 3-ethoxypropionic acid in the presence of polyphosphoric acid (PPA). researchgate.net Similarly, alkylation of p-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid is a known transformation. youtube.comumkc.edu These precedents suggest that the aromatic ring of the target molecule could be acylated or alkylated at the C2 position, although the Lewis acid catalysts used must be chosen carefully to avoid side reactions with the allylic bromide or the double bond. libretexts.org

| Reaction Type | Substrate Analogue | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|---|

| Nitration | 1,3-Dimethoxybenzene | HNO₃, H₂SO₄ | 1,3-Dimethoxy-4-nitrobenzene | chegg.com |

| Nitration | Anisole | HNO₃, Acetic Anhydride, CCl₄ | 2,4-Dinitroanisole (85% yield) | google.com |

| Bromination | Activated Arenes | N-Bromosuccinimide (NBS), Tetrabutylammonium bromide | para-Bromo product | organic-chemistry.org |

| Acylation | 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid, Polyphosphoric acid (PPA), 40°C | 2',4'-Dimethoxy-3-ethoxypropiophenone | researchgate.net |

| Alkylation | p-Dimethoxybenzene | t-Butyl alcohol, H₂SO₄, Acetic acid | 1,4-Dimethoxy-2-t-butylbenzene | umkc.edu |

Palladium-Catalyzed Arylation and Alkylation

The 3,5-dimethoxyphenyl ring in the parent compound is not directly suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which typically require an aryl halide or triflate. harvard.eduresearchgate.net However, by combining the reactivity described in the previous section, the ring can be readily functionalized for such transformations.

First, a halogen, such as bromine, can be selectively introduced onto the aromatic ring at the C2 position via electrophilic halogenation. The resulting aryl bromide, 2-bromo-4-(2-bromo-3,5-dimethoxyphenyl)-1-butene, would be an excellent substrate for a subsequent Suzuki-Miyaura reaction. This two-step sequence allows for the formation of a new carbon-carbon bond at a specific position on the aromatic ring. The coupling reaction would involve treating the synthesized aryl bromide with a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid). nih.govgre.ac.uk This strategy is a powerful tool for building molecular complexity, enabling the synthesis of various biaryl compounds. nih.gov

| Aryl Bromide Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | harvard.edu |

| o-(Bromomethyl)phenylboronic acid pinacol (B44631) ester | Various Aryl Halides | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | gre.ac.uk |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | nih.gov |

| 3-Bromo-2-pyrone | (E)-1-Octenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | nih.gov |

Modifications of Methoxy Groups (e.g., Demethylation)

The two methoxy groups on the aromatic ring can be chemically modified, most commonly through cleavage to reveal the corresponding phenol (B47542) groups. This transformation is significant as it alters the electronic properties of the ring and provides a handle for further functionalization (e.g., O-alkylation, esterification).

The most widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). mdma.chcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to -78 °C). The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond by a bromide ion. nih.govcore.ac.uk One equivalent of BBr₃ is generally required for each ether group to be cleaved. mdma.ch Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) esters to yield the free phenols. This method is highly efficient for complete demethylation. mdma.ch Treating this compound with at least two equivalents of BBr₃ would be expected to produce 2-Bromo-4-(3,5-dihydroxyphenyl)-1-butene.

| Reagent | Typical Conditions | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78°C to RT, 1-3 equiv. per OMe | General Aryl Methyl Ethers | High efficiency, mild conditions, most common method. | mdma.chcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Robust Aryl Methyl Ethers | Harsh conditions, requires high temperatures. | mdma.ch |

| Aluminum Bromide (AlBr₃) | Benzene, Reflux | Aryl Methyl Ethers | Strong Lewis acid, can cause side reactions like deiodination. | mdma.ch |

| Thiolates (e.g., Sodium isopropyl thiolate) | DMF, Reflux | Aryl Methyl Ethers | Nucleophilic demethylation, useful for specific substrates. | researchgate.net |

Mechanistic Investigations in Reactions of 2 Bromo 4 3,5 Dimethoxyphenyl 1 Butene

Detailed Reaction Pathway Elucidation

Currently, there is no published research that elucidates the detailed reaction pathways for 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene. Such an investigation would typically involve identifying the sequence of elementary steps, including bond breaking and formation, that occur during a chemical transformation of this compound. This could encompass reactions such as nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions.

Identification and Characterization of Reaction Intermediates (e.g., Carbocations, Radicals)

No studies have been found that identify or characterize reaction intermediates, such as carbocations or radicals, formed from this compound. The structure of the molecule, with a vinyl bromide and a substituted phenyl ring, suggests the potential for various intermediates depending on the reaction conditions. For instance, heterolytic cleavage of the carbon-bromine bond could lead to a vinylic carbocation, while homolytic cleavage would generate a vinylic radical. The presence of the 3,5-dimethoxyphenyl group could influence the stability of such intermediates through electronic effects. However, without experimental or computational studies, the nature of these intermediates remains undetermined.

Kinetic Studies and Reaction Rate Determination

A search of the scientific literature yielded no data on kinetic studies or reaction rate determinations for reactions involving this compound. Kinetic studies are crucial for understanding reaction mechanisms as they provide information about the factors influencing the rate of a reaction, such as reactant concentrations and temperature. This data is essential for deriving rate laws and proposing plausible mechanisms.

Thermodynamic Parameters and Equilibrium Considerations

There is an absence of information regarding the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for reactions of this compound. Thermodynamic data would provide insight into the feasibility and position of equilibrium for any chemical transformation of this compound.

Influence of Solvent and Ligands on Reaction Mechanisms

No research has been published on the influence of solvents or ligands on the reaction mechanisms of this compound. The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. In the case of metal-catalyzed reactions, the nature of the ligands coordinated to the metal center plays a critical role in determining the outcome of the reaction.

Isotopic Labeling Studies

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction. There are no reported isotopic labeling studies for this compound. Such studies could, for example, involve the use of deuterium (B1214612) or carbon-13 to pinpoint bond-breaking and bond-forming steps.

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are invaluable for confirming its constitution and regiochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The protons on the dimethoxyphenyl ring are expected to appear in the aromatic region, while the vinylic protons of the butene moiety will be further downfield. The methylene (B1212753) protons adjacent to the aromatic ring and the methoxy (B1213986) groups will have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The predicted ¹³C NMR spectrum will show distinct peaks for the aromatic carbons, the vinylic carbons, the methylene carbon, and the methoxy carbons. The carbon atom attached to the bromine will be significantly shifted.

Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish the connectivity between protons and carbons, thereby confirming the regiochemical arrangement of the substituents on both the aromatic ring and the butene chain. For instance, HMBC can show long-range correlations between the methylene protons and the aromatic carbons, confirming the attachment of the butenyl group to the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.40 | t (J=2.2 Hz) | 1H | Ar-H (H4') |

| 6.35 | d (J=2.2 Hz) | 2H | Ar-H (H2', H6') |

| 5.65 | d (J=1.5 Hz) | 1H | =CHaHb |

| 5.40 | d (J=1.5 Hz) | 1H | =CHaHb |

| 3.78 | s | 6H | -OCH₃ |

| 3.45 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 160.9 | C3', C5' |

| 142.1 | C1' |

| 131.2 | C2 |

| 121.5 | C1 |

| 106.8 | C2', C6' |

| 98.1 | C4' |

| 55.3 | -OCH₃ |

| 45.2 | C3 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₅BrO₂), HRMS can confirm the molecular formula by matching the experimentally determined mass to the calculated exact mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Calculated Exact Mass for Isotopologues of this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₂H₁₅⁷⁹BrO₂ | 269.0228 |

| [M+2]⁺ | C₁₂H₁₅⁸¹BrO₂ | 271.0208 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure. Key expected vibrations include C-H stretching from the aromatic ring and the butene group, C=C stretching from both the aromatic ring and the alkene, C-O stretching from the methoxy ethers, and the C-Br stretching vibration.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic and Vinylic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1640-1600 | C=C Stretch (Aromatic and Alkene) |

| 1250-1000 | C-O Stretch (Ether) |

| 600-500 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The dimethoxyphenyl group in this compound constitutes a chromophore that will absorb UV light. The presence of the butene group, while not directly conjugated with the aromatic ring, may have a minor influence on the absorption spectrum. The spectrum is expected to show characteristic π → π* transitions for the substituted benzene (B151609) ring.

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition |

| ~220 | π → π |

| ~275 | π → π |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The compound would be separated from any impurities based on its boiling point and interaction with the stationary phase, and then detected by the mass spectrometer. The mass spectrum would show the molecular ion peaks and characteristic fragmentation patterns that can be used for structural confirmation.

Table 6: Illustrative GC-MS Parameters for Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would be effective, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. HPLC is particularly useful for assessing the purity of the compound and for preparative separations.

Table 7: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Studies of 2 Bromo 4 3,5 Dimethoxyphenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation to provide information about the distribution of electrons within the molecule and the energies of the molecular orbitals. Key aspects of the electronic structure of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons in a chemical reaction. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the electronic structure is influenced by its constituent functional groups: the electron-withdrawing bromo group, the π-system of the butene moiety, and the electron-donating dimethoxyphenyl group. The dimethoxyphenyl group is expected to raise the energy of the HOMO, while the bromo group and the double bond will influence the energy of the LUMO. Theoretical calculations for structurally similar substituted styrenes and bromoalkenes suggest that the HOMO would be largely localized on the dimethoxyphenyl ring, and the LUMO would have significant contributions from the butene and bromo functionalities.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These are estimated values based on calculations of analogous compounds.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.

Geometry optimization is a key application of DFT, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. This process provides detailed information about bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be influenced by the steric hindrance between the bulky dimethoxyphenyl group and the bromo-substituted butene chain, as well as the electronic interactions between these groups. DFT calculations on similar bromo- and dimethoxybenzene derivatives provide insights into expected geometric parameters. nih.gov

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=C bond length (butene) | 1.34 Å |

| C-Br bond length | 1.95 Å |

| C-C single bond (chain) | 1.52 Å |

| C-O bond length (methoxy) | 1.37 Å |

| C=C-Br bond angle | 121° |

| C-C-C bond angle (chain) | 112° |

Note: These values are based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational level of theory.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the different shapes the molecule can adopt at a given temperature.

For this compound, MD simulations would be particularly useful for analyzing the rotational freedom around the single bonds in the butene chain and the bond connecting the butene chain to the phenyl ring. The simulations could reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules. The conformational analysis of n-butane and other butene derivatives has been a subject of interest, providing a basis for understanding the more complex behavior of this substituted butene.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be computationally predicted.

NMR chemical shifts are sensitive to the local electronic environment of each nucleus. DFT calculations can be used to predict the ¹H and ¹³C NMR spectra. The predicted shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) groups. For instance, the protons and carbons on the aromatic ring will have their chemical shifts significantly affected by the methoxy groups. The protons and carbons of the butene chain will be influenced by the bromine atom and the proximity to the aromatic ring. modgraph.co.ukmodgraph.co.uk

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the bond strengths and the masses of the atoms. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can be used to identify characteristic peaks, such as the C=C stretch of the alkene, the C-Br stretch, and the C-O stretches of the methoxy groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (vinyl H) | 5.0 - 6.0 ppm |

| ¹H NMR Chemical Shift (methoxy H) | ~3.8 ppm |

| ¹³C NMR Chemical Shift (C=C) | 115 - 140 ppm |

| ¹³C NMR Chemical Shift (C-Br) | ~40 ppm |

| IR Frequency (C=C stretch) | ~1640 cm⁻¹ |

| IR Frequency (C-Br stretch) | ~600 cm⁻¹ |

| IR Frequency (C-O stretch) | 1050 - 1250 cm⁻¹ |

Note: These are estimated values based on typical ranges for the respective functional groups.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to elucidate the step-by-step mechanism of a chemical reaction and to identify the high-energy transition states that control the reaction rate. For this compound, a key reaction would be the electrophilic addition to the carbon-carbon double bond.

The reaction with an electrophile, such as bromine (Br₂), is expected to proceed through a bromonium ion intermediate. libretexts.org Computational methods can be used to model the geometry and energy of the reactants, intermediates, transition states, and products along the reaction pathway. This allows for the calculation of activation energies, which can predict the feasibility and rate of the reaction. The presence of the bromo substituent on the double bond and the dimethoxyphenyl group will influence the regioselectivity and stereoselectivity of such addition reactions. nih.govacs.org

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. wikipedia.org For this compound, computational descriptors can be calculated to predict its reactivity.

Synthetic Utility and Applications in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Relevant Molecules

The unique structural motifs of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene make it a promising precursor for molecules of biological interest. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for their efficiency and functional group tolerance. For instance, reactions such as the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl or heteroaryl groups through the formation of a new carbon-carbon bond at the site of the bromine atom. This versatility enables the construction of complex molecular frameworks often found in biologically relevant compounds.

Similarly, the Stille coupling offers another avenue for derivatization, where the vinyl bromide can react with organostannanes to create new carbon-carbon bonds. The mild conditions of the Stille reaction are compatible with a variety of sensitive functional groups, which is a significant advantage when constructing intricate molecules. The Heck reaction provides a further method for the arylation or vinylation of the butene core, expanding the diversity of accessible structures. The 3,5-dimethoxyphenyl group, while not directly involved in these coupling reactions, influences the electronic properties of the molecule and can be a key pharmacophoric element in the final target molecules.

Building Block for Advanced Organic Materials

The reactivity of this compound also lends itself to the synthesis of advanced organic materials. The vinyl group can participate in polymerization reactions, potentially leading to the formation of novel polymers with tailored properties. For example, radical polymerization of vinyl monomers is a common method for producing a wide range of polymeric materials. acs.orgnih.gov The incorporation of the 3,5-dimethoxyphenyl and bromo-substituted butene units into a polymer backbone could impart specific thermal, optical, or electronic properties to the resulting material.

Furthermore, the vinyl bromide functionality can be used to create porous organic polymers (POPs). These materials are of interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures. nih.gov By employing cross-coupling reactions like the Heck or Sonogashira reactions, this compound could be used as a monomer or cross-linker in the construction of these porous networks. mdpi.com

Intermediate in Natural Product Total Synthesis

The strategic importance of vinyl bromides as intermediates in the total synthesis of natural products is well-documented. researchgate.netwikipedia.orgnih.gov The ability to form carbon-carbon bonds with high stereochemical control makes them valuable synthons. Palladium-catalyzed cross-coupling reactions involving vinyl bromides, such as the Suzuki and Stille reactions, have been employed as key steps in the construction of complex natural product skeletons. xisdxjxsu.asiaorgsyn.org For instance, the coupling of a vinyl bromide fragment with a suitable organoboron or organotin reagent can unite two complex molecular fragments in a convergent synthesis strategy.

The Heck reaction is another powerful tool that has been utilized in natural product synthesis, often for the formation of cyclic systems through intramolecular cyclization. researchgate.netuwindsor.ca Given the structure of this compound, it could plausibly serve as a building block in the synthesis of natural products containing a substituted styrenyl or related structural motif. The 3,5-dimethoxyphenyl unit is also found in a number of natural products, further highlighting the potential utility of this compound as a synthetic intermediate.

Derivatization for Probing Structure-Property Relationships

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the exploration of structure-property relationships. The reactivity of the vinyl bromide in this compound provides a convenient handle for such derivatization. By employing a suite of cross-coupling reactions, a library of analogs can be synthesized where the bromine atom is replaced by a diverse array of substituents.

Application in the Construction of Functional Organic Scaffolds

Functional organic scaffolds are molecules that possess specific reactive sites or structural features that allow them to be used in a variety of applications, such as in catalysis or as ligands for metal complexes. The vinyl bromide group of this compound can be transformed into other functional groups, making it a versatile platform for the construction of such scaffolds.

One notable application is in the synthesis of phosphine (B1218219) ligands, which are of great importance in homogeneous catalysis. scholaris.caorganic-chemistry.org The reaction of a vinyl bromide with a secondary phosphine or a phosphide (B1233454) anion can lead to the formation of a vinylphosphine. nih.govliv.ac.uk These phosphines can then be used as ligands in transition metal complexes for a wide range of catalytic transformations. The 3,5-dimethoxyphenyl substituent could also play a role in modulating the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.

Table 1: Spectroscopic Data for an Analogous Vinyl Bromide

| Compound | Spectroscopic Data |

| (E)-1-Bromo-2-methyl-4-phenyl-1-butene | ¹H-NMR (400 MHz, CDCl₃): δ 1.84 (3H, d, J 1.5 Hz, CH₃), 2.40 (2H, dt, J 1.1, 7.8 Hz, CH₂), 2.74 (2H, bt, J 7.8 Hz, CH₂), 5.90 (1H, m, =CH), 7.12-7.34 (5H, m, ArH). mdpi.org |

| ¹³C-NMR (15 MHz, CDCl₃): δ 19.22 (CH₃), 34.22, 40.13 (CH₂), 101.9 (=CH), 126.0, 128.2, 128.4 (ArCH), 141.0 (quat), 141.2 (quat). mdpi.org | |

| IR (CDCl₃): 3027, 2941, 1632, 1496, 1454, 1039, 747 cm⁻¹. mdpi.org |

Table 2: Spectroscopic Data for an Analogous Dimethoxyphenyl Compound

| Compound | Spectroscopic Data |

| 1,3,5-Trimethoxybenzene (B48636) | ¹H NMR (Solution): Signals consistent with a symmetric structure. |

| ¹³C NMR (Solid State): Shows inequivalence of the aromatic carbons, indicating a loss of D₃h symmetry in the crystal. icm.edu.pl | |

| IR (CCl₄ solution): Shows changes in low-frequency modes compared to the crystalline state, reflecting the different molecular symmetry. icm.edu.pl |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. chemistryjournals.net Future research on 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene will likely focus on developing synthetic routes that adhere to these principles.

Key areas of development include:

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product. Traditional bromination methods, such as allylic bromination using N-bromosuccinimide (NBS), are effective but can generate stoichiometric byproducts. masterorganicchemistry.com Future routes may explore catalytic bromination or direct C-H functionalization to improve atom economy.

Use of Greener Solvents: Shifting away from hazardous organic solvents towards more benign alternatives like water, ionic liquids, or supercritical fluids is a major goal in green chemistry. chemistryjournals.net Research into performing the synthesis and subsequent reactions of this compound in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, would be a significant advancement. rsc.org

Renewable Feedstocks: Investigating the synthesis of the 3,5-dimethoxyphenyl precursor from renewable sources, such as lignin, could provide a more sustainable long-term supply chain.

Energy Efficiency: The adoption of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processing. chemistryjournals.netmdpi.com

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Development of catalytic routes that minimize byproduct formation. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. |

| Safer Solvents | Utilizing water or other environmentally benign solvents. rsc.org |

| Energy Efficiency | Employing microwave or flow chemistry to reduce energy consumption. mdpi.com |

Integration with Photoredox Catalysis and Electrochemistry

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. harvard.edu The integration of these techniques into the chemistry of this compound opens up new avenues for its functionalization.

Future research in this area could involve:

Photoredox-Mediated Cross-Coupling: The allylic bromide moiety is an excellent handle for photoredox-catalyzed reactions. Dual catalytic systems, combining a photocatalyst with a transition metal like nickel, could facilitate cross-coupling reactions with a wide range of nucleophiles, such as boronic acids, amines, and thiols, under exceptionally mild conditions. nih.govacs.org

Electrochemical Synthesis and Functionalization: Electrochemical methods offer a reagent-free way to generate reactive intermediates. The electrochemical reduction of the carbon-bromine bond in this compound could generate a nucleophilic allylic species for subsequent reactions. Conversely, anodic oxidation could be used to functionalize the electron-rich dimethoxyphenyl ring.

Solar Energy Conversion: Coupling photoredox catalysis with photoelectrochemical cells could enable the use of solar energy to drive the synthesis and transformations of this compound, representing a highly sustainable approach. researchgate.net

Exploration of Novel Organometallic Reactions

Organometallic chemistry provides a vast toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While traditional cross-coupling reactions are well-established, future research will likely explore more novel and efficient organometallic transformations involving this compound.

Promising research directions include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and less expensive metals such as nickel, iron, or cobalt is a key goal for sustainable chemistry. colab.wsacs.org Developing robust catalytic systems based on these metals for cross-coupling reactions of this compound would be highly valuable.

Functionalized Organometallic Reagents: The use of highly functionalized organozinc or organomagnesium reagents in coupling reactions can introduce complex molecular fragments in a single step, streamlining synthetic routes. researchgate.netresearchgate.net

Catalytic Asymmetric Allylic Alkylation: The development of enantioselective methods for the substitution of the bromide would allow for the synthesis of chiral molecules, which is of particular importance in the pharmaceutical industry.

High-Throughput Experimentation and Automation in Synthesis

High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization by allowing for the parallel execution of hundreds of experiments. jstar-research.com This approach is particularly well-suited for exploring the vast reaction space associated with the functionalization of this compound.

Future applications of HTE could include:

Rapid Reaction Screening: HTE can be used to quickly screen a wide range of catalysts, ligands, bases, and solvents to identify optimal conditions for cross-coupling and other reactions. nih.gov This can dramatically shorten development times compared to traditional one-at-a-time experimentation. jstar-research.com

Data-Rich Experimentation: The large datasets generated by HTE can be used in conjunction with machine learning algorithms to build predictive models for reaction outcomes, accelerating the discovery of new reactions and conditions. mit.edusunthetics.io

Automated Synthesis: The integration of HTE with robotic platforms can enable the automated synthesis of libraries of derivatives of this compound for screening in drug discovery or materials science applications.

| HTE Parameter | Variables for Optimization |

| Catalyst | Different transition metals (Pd, Ni, Cu, Fe) and precursors. |

| Ligand | Phosphines, N-heterocyclic carbenes, and other ligand classes. |

| Base | Inorganic and organic bases of varying strengths. |

| Solvent | A diverse array of polar and nonpolar solvents. |

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques